Cas no 968-93-4 (testolactone)

testolactone structure
testolactone structure
Nome del prodotto:testolactone
Numero CAS:968-93-4
MF:C19H24O3
MW:300.392066001892
CID:40427
PubChem ID:13769

testolactone Proprietà chimiche e fisiche

Nomi e identificatori

    • testolactone
    • -TESTOLACTONE
    • 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
    • 1,2-dehydrotestololactone
    • 1,2-didehydro-testololacton
    • 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
    • 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
    • 1-dehydrotestololactone
    • delta(1)-dehydrotestolactone
    • Δ1-Testolactone
    • TESTOLACTONE,USP24
    • Testosterone
    • 17a-oxa-D-homo-1,4-androstadien-3,17-dione
    • fludestrin
    • sq9538
    • teolit
    • teslac
    • teslak
    • testolacton
    • testololactone
    • 1,2-Didehydrotestololactone
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
    • (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
    • D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
    • Testololactone, 1-dehydro- (7CI)
    • 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
    • 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
    • MeSH ID: D013738
    • NSC 23759
    • SQ 9538
    • Δ1-Dehydrotestololactone
    • Δ1-Testololactone
    • TESTOLACTONE [USP-RS]
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
    • Testolactona [INN-Spanish]
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
    • 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
    • Testolactona (INN-Spanish)
    • Testolactonum (INN-Latin)
    • BDBM50367848
    • BPEWUONYVDABNZ-DZBHQSCQSA-N
    • TESTOLACTONE (USP IMPURITY)
    • D00153
    • CS-5268
    • TESTOLACTONE [WHO-DD]
    • CHEMBL1571
    • delta(1)-Testolactone
    • .DELTA.1-Testololactone
    • BRD-K69636617-001-01-7
    • Testolactonum [INN-Latin]
    • therapeutic testolactone
    • HMS3750O07
    • Tox21_111576
    • 17a-Oxa-D-homoandrosta-1,17-dione
    • TESLAC (TN)
    • 1 Dehydrotestolactone
    • NSC 12173
    • Testolactonum
    • DB00894
    • TESTOLACTONE [MI]
    • 1-Dehydrotestolactone
    • TESTOLACTONE [ORANGE BOOK]
    • NCI60_001908
    • SQ-9538
    • HSDB 3255
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
    • NCGC00159329-02
    • Testolactona
    • Testololactone, 1,2-didehydro-
    • Testolactone (USAN:USP:INN)
    • Q3985253
    • D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
    • Testolactone [USAN:USP:INN]
    • W-100129
    • 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
    • Testolattone
    • NS00004469
    • DELTA(1)-DEHYDROTESTOLOLACTONE
    • .DELTA.1-Dehydrotestololactone
    • TESTOLACTONE [VANDF]
    • Testolactone ciii
    • delta1-Testololactone
    • DTXCID303644
    • C02197
    • Testolattone [DCIT]
    • TESTOLACTONE [INN]
    • delta(1)-Testololactone
    • EINECS 213-534-6
    • GTPL7303
    • TESTOLACTONE CIII [USP-RS]
    • TESTOLACTONE [USAN]
    • TESTOLACTONE [HSDB]
    • NSC-23759
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
    • Testololactone, 1-dehydro-
    • TESTOLACTONE [USP IMPURITY]
    • CAS-968-93-4
    • 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
    • 968-93-4
    • TESTOLACTONE CIII (USP-RS)
    • UNII-6J9BLA949Q
    • CHEBI:9460
    • Testolactone (USP/INN)
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
    • 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
    • Delta1-Testolactone
    • D-Homo-17a-oxaandrosta-1,17-dione
    • 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
    • .DELTA.1-Dehydrotestolactone
    • TESTOLACTONE (USP-RS)
    • AKOS015840139
    • 6J9BLA949Q
    • NSC23759
    • BCP10926
    • 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
    • LMST02020084
    • DTXSID2023644
    • Testololactone,2-didehydro-
    • SCHEMBL4053
    • Delta-1-testololactone
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
    • HY-13763
    • MDL: MFCD00866295
    • Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
    • Chiave InChI: BPEWUONYVDABNZ-DZBHQSCQSA-N
    • Sorrisi: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Proprietà calcolate

  • Massa esatta: 300.17300
  • Massa monoisotopica: 300.172545
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 0
  • Complessità: 602
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 43.4

Proprietà sperimentali

  • Colore/forma: Solid powder
  • Densità: 1.17
  • Punto di fusione: 218-219°
  • Punto di ebollizione: 482°Cat760mmHg
  • Punto di infiammabilità: 213.4°C
  • Indice di rifrazione: 1.567
  • PSA: 43.37000
  • LogP: 3.58990
  • Rotazione specifica: D23 -45.6° (c = 1.24 in chloroform)

testolactone Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-10 mg
Testolactone
968-93-4 98.82%
10mg
¥2925.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-2 mg
Testolactone
968-93-4 98.82%
2mg
¥1300.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-5 mg
Testolactone
968-93-4 98.82%
5mg
¥1950.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-50 mg
Testolactone
968-93-4 98.82%
50mg
¥7898.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-100 mg
Testolactone
968-93-4 98.82%
100MG
¥11847.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-25 mg
Testolactone
968-93-4 98.82%
25mg
¥5265.00 2021-09-23

testolactone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  15 h, pH 8, 30 °C
Riferimento
Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301
Zhang, Hongliu; Ren, Jie; Wang, Yu; Sheng, Cuo; Wu, Qiaqing; et al, Tetrahedron, 2013, 69(1), 184-189

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  5 d, 24 °C
Riferimento
Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues
Hunter, A. Christy; Carragher, Natasha E., Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Acetic acid ,  Water ;  17 h, rt
Riferimento
An efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; Bacigaluppo, Jose A.; Colombo, Maria I.; Cravero, Raquel M.; Gonzalez-sierra, Manuel; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Water
Riferimento
Synthesis of steroidal lactone by Penicillium citreo-viride
Liu, Hong-Min; Li, Heping; Shan, Lihong; Wu, Jian, Steroids, 2006, 71(11-12), 931-934

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Acetone ,  Water ;  8 d, 27 °C
Riferimento
Transformation of steroids by Trichoderma hamatum
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

Synthetic Routes 6

Condizioni di reazione
1.1 240 h, rt
Riferimento
Efficient production of androstadienedione and testolactone from progesterone by biotransformation using Fusarium solani
He, Bing; Li, Wei, Research Journal of BioTechnology, 2013, 8(7), 56-61

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Acetone ;  4 d, 27 °C
Riferimento
Steroids' transformations in Penicillium notatum culture
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga; Huszcza, Ewa, Steroids, 2005, 70(3), 193-198

Synthetic Routes 8

Condizioni di reazione
Riferimento
Inhibition of microbial steroid D-ring lactonization by high levels of progesterone
Miller, T. L., Biochimica et Biophysica Acta, 1972, 270(1), 167-80

Synthetic Routes 9

Condizioni di reazione
Riferimento
Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives
Volovel'skii, L. N.; Knorozova, G. V.; Yakovleva, M. Ya., Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
Riferimento
Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone
Lone, Shabir H.; Bhat, Khursheed A., Steroids, 2015, 96, 164-168

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Water ;  5 d, 32 °C
Riferimento
Biotransformation of some steroids by Aspergillus terreus MRC 200365
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2010, 75(6), 665-673

Synthetic Routes 12

Condizioni di reazione
Riferimento
Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam
Lone, Shabir H.; Bhat, Muzzaffar A.; Lone, Rayees A.; Jameel, Salman; Lone, Javeed A.; et al, New Journal of Chemistry, 2018, 42(6), 4579-4589

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  5 d, 24 °C
Riferimento
Baeyer-Villiger oxidation of some steroids by Aspergillus tamarii MRC 72400
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2011, 76(6), 743-754

testolactone Raw materials

testolactone Preparation Products

testolactone Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd